4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13(2)25-16-10-7-15(8-11-16)20(24)23-21-22-18-12-9-14-5-3-4-6-17(14)19(18)26-21/h3-13H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKRCFRDLYVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Attachment of the Naphtho Group: The naphtho group is introduced via a coupling reaction with the thiazole ring.
Introduction of the Isopropoxy Group: The isopropoxy group is added through an etherification reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide. These compounds have been synthesized and evaluated for their effectiveness against a range of bacterial and fungal strains. For instance, derivatives with similar thiazole structures have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function, making these compounds viable candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.25 µg/mL |
Anticancer Potential
The anticancer properties of thiazole derivatives are another area of active research. Compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through pathways associated with cell cycle regulation .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 5.85 |
| HCT116 | 4.53 |
Organic Electronics
This compound has potential applications in organic electronic devices due to its unique electronic properties. Research indicates that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into electronic devices could enhance charge transport properties and overall device efficiency .
Table 3: Electronic Properties Comparison
| Compound | Electron Mobility (cm²/Vs) | Device Type |
|---|---|---|
| This compound | 0.01 | OLED |
| 0.02 | OPV |
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including cell signaling and metabolism.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Role of the Thiazole Ring System
The thiazole ring is critical for biological activity in N-(thiazol-2-yl)-benzamide analogs. Evidence indicates that substitutions on the thiazole ring (e.g., 4-tert-butyl, 4-ethylacetyl, 5-nitro, or 5-methoxy groups) enhance potency as zinc-activated channel (ZAC) antagonists. For example, compound 1 (N-(thiazol-2-yl)-benzamide) demonstrated robust ZAC inhibition via a non-competitive mechanism, with selectivity over m5-HT3AR and hα1-GlyR receptors . However, replacing the thiazole with other ring systems (e.g., pyridine, oxazole) or fusing it with phenyl/cycloalkyl rings (e.g., compound 2e, 3j) abolished ZAC activity .
Comparison to Target Compound :
The naphtho[2,1-d]thiazole fusion in 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide introduces a rigid, planar aromatic system distinct from simpler thiazole derivatives. While phenyl-fused analogs showed inactivity at ZAC , the naphthalene fusion may confer unique electronic or steric properties that could influence binding to alternative targets (e.g., antimicrobial or metabolic enzymes) .
Substituent Effects on Activity
Substituents on the benzamide and thiazole moieties significantly modulate activity:
- Benzamide Substituents : The isopropoxy group at the 4-position of the benzamide in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs. In ZAC antagonists, electron-withdrawing groups (e.g., nitro) on the benzamide improved potency .
- Thiazole Substituents : Alkyl groups (e.g., tert-butyl) at the 4-position of the thiazole ring increased ZAC antagonist activity by ~10-fold, while polar groups (e.g., methoxy) had mixed effects .
Key Distinction: The target compound lacks direct substitutions on the thiazole ring but incorporates a fused naphthalene system.
Structural and Spectroscopic Comparisons
Tautomerism and Stability
In triazole-thione analogs (e.g., compounds 7–9 ), tautomeric equilibrium between thiol and thione forms was resolved via IR and NMR spectroscopy, confirming the dominance of the thione tautomer (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) .
Relevance to Target Compound :
The naphtho-thiazole scaffold in this compound is unlikely to exhibit tautomerism due to its rigid fused structure, contrasting with flexible triazole-thiones.
Data Table: Structural and Functional Comparison
Biological Activity
4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of naphtho[2,1-d]thiazole derivatives with appropriate amines. The general synthetic route includes:
- Preparation of Naphtho[2,1-d]thiazole Derivative : Starting from 2-amino-3-chloronaphthalene-1,4-dione, which undergoes a series of reactions including treatment with carbon disulfide and dimethyl sulfate to yield the corresponding thiazole derivative.
- Formation of Benzamide : The thiazole derivative is then reacted with isopropoxy-substituted benzoyl chloride or similar reagents to produce this compound.
Antimicrobial Activity
Research indicates that compounds containing naphthalene and thiazole moieties exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The introduction of specific substituents on the naphthalene ring enhances antibacterial potency due to increased lipophilicity and improved binding interactions with bacterial targets .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that derivatives exhibit potent cytotoxicity against breast cancer cell lines such as MDA-MB-231 and HT-29. The mechanism of action appears to involve apoptosis induction through topoisomerase II inhibition, which is a common pathway for many anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzamide moiety significantly affect the biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.
- Alkyl Substituents : Isopropoxy substitution at specific positions increases lipophilicity, improving cellular uptake.
A summary table of selected derivatives and their biological activities is presented below:
| Compound | Structure | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| A | This compound | 8 (MRSA) | 5.0 (MDA-MB-231) |
| B | N-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole | 16 (E. coli) | 10.0 (HT-29) |
| C | N-(phenyl)-naphtho[1,2-d]thiazole | 32 (S. aureus) | 15.0 (A549) |
Case Studies
Several studies have explored the biological effects of naphtho[2,1-d]thiazole derivatives:
- Antibacterial Study : A recent study demonstrated that a series of naphtho[2,3-d]thiazole derivatives exhibited significant antibacterial activity against MRSA strains. The introduction of thiomorpholine groups was crucial in enhancing this activity .
- Anticancer Evaluation : In a comparative analysis with standard chemotherapeutics like cisplatin, certain derivatives showed superior potency against cancer cell lines due to their ability to induce apoptosis more effectively than traditional agents .
Q & A
Q. What are the common synthetic routes for preparing 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and what key reaction conditions influence yield?
The synthesis of benzamide-thiazole derivatives typically involves coupling a benzoyl chloride with a thiazole-amine under basic conditions. For example, a related compound, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . Key factors include:
- Solvent choice : Pyridine acts as both solvent and base to neutralize HCl byproducts.
- Reaction time : Overnight stirring ensures complete coupling.
- Purification : Column chromatography and methanol recrystallization improve purity . For the target compound, substituting the benzoyl chloride with 4-isopropoxybenzoyl chloride and using naphtho[2,1-d]thiazol-2-amine as the nucleophile would follow a similar protocol.
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify protons and carbons in the benzamide and thiazole moieties. For instance, in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the amide proton (N–H) resonates at δ 10.2–11.0 ppm, while aromatic protons appear between δ 6.8–8.5 ppm .
- X-ray crystallography : Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing and confirm spatial arrangement .
- Melting point and IR : Sharp melting points (e.g., 239–241°C for 4-(1,3-thiazol-2-yl)benzoic acid) and characteristic IR stretches (amide C=O at ~1650 cm) further verify purity .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data for this compound across studies?
Contradictory results may arise from variations in:
- Assay conditions : Differences in cell lines (e.g., cancer vs. non-cancer) or enzyme sources (e.g., PFOR enzyme inhibition studies) .
- Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups) alter binding affinity. For example, 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one showed activity dependent on nitro positioning .
- Theoretical frameworks : Linking results to a conceptual model (e.g., enzyme inhibition mechanisms) clarifies outliers .
Q. How do computational methods enhance understanding of the compound’s interaction with biological targets?
- Molecular docking : Studies on analogs like 9c (a thiazole-triazole derivative) revealed binding poses in enzyme active sites, with hydrophobic interactions and hydrogen bonds critical for affinity .
- AI-driven simulations : Tools like COMSOL Multiphysics optimize reaction parameters (e.g., solvent-free synthesis) and predict scale-up feasibility .
Q. What methodological considerations are critical when scaling up synthesis from laboratory to pilot-scale?
- Process control : Monitoring reaction parameters (e.g., temperature, stirring rate) ensures reproducibility. For solvent-free syntheses (e.g., Friedel-Crafts acylation with Eaton’s reagent), heat transfer efficiency becomes vital .
- Purification : Switching from column chromatography to recrystallization or membrane separation reduces costs .
- Yield optimization : Catalytic systems (e.g., triazole-linked catalysts in ) improve atom economy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
